molecular formula C21H24N6O2 B2866746 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperidine-3-carboxamide CAS No. 1334371-97-9

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperidine-3-carboxamide

Cat. No.: B2866746
CAS No.: 1334371-97-9
M. Wt: 392.463
InChI Key: ABTWQLGUUWKZPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted with a 1H-pyrazol-1-yl group at the 6-position and a piperidine-3-carboxamide moiety at the 4-position.

Properties

IUPAC Name

N-(2-phenoxyethyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c28-21(22-10-13-29-18-7-2-1-3-8-18)17-6-4-11-26(15-17)19-14-20(24-16-23-19)27-12-5-9-25-27/h1-3,5,7-9,12,14,16-17H,4,6,10-11,13,15H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTWQLGUUWKZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperidine-3-carboxamide is a synthetic molecule that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C21H24N6O2\text{C}_{21}\text{H}_{24}\text{N}_{6}\text{O}_{2}

This structure includes a piperidine ring, a pyrimidine moiety, and a pyrazole group, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its interaction with several biological targets:

  • Serotonergic System : Similar compounds have shown anxiolytic and antidepressant-like effects through modulation of serotonin receptors .
  • GABA Receptors : The involvement of GABA_A receptors has been noted in related studies, indicating potential anxiolytic properties .
  • Kinase Inhibition : Compounds with similar structures have been investigated for their ability to inhibit certain kinases, which play crucial roles in cell signaling pathways .

1. Antidepressant and Anxiolytic Effects

Research indicates that compounds with structural similarities exhibit significant antidepressant and anxiolytic activities. For instance, studies have demonstrated that related pyrazole and pyrimidine derivatives can enhance serotonergic neurotransmission, leading to reduced anxiety and depressive symptoms in animal models .

2. Anticancer Potential

There is emerging evidence that compounds containing pyrazole and pyrimidine rings possess anticancer properties. These compounds may inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival .

Study 1: Anxiolytic Activity Assessment

A study evaluated the anxiolytic effects of a structurally similar compound (LQFM192) in male Swiss mice. The results showed significant anxiolytic-like activity at doses of 54 and 162 μmol/kg, mediated through the serotonergic system and GABA_A receptor interactions. The effectiveness was blocked by specific receptor antagonists, confirming the mechanism of action .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of related pyrazole derivatives. The study revealed that these compounds induced apoptosis in cancer cell lines through the activation of caspase pathways, suggesting potential therapeutic applications in oncology .

Research Findings Summary

Study Biological Activity Mechanism Key Findings
Study 1AnxiolyticSerotonergic & GABA_A receptorsSignificant reduction in anxiety behaviors in mice
Study 2AnticancerApoptosis inductionInduced apoptosis in various cancer cell lines

Comparison with Similar Compounds

Research Implications

  • Target Affinity : The pyrazole-pyrimidine core (target) may offer a balance between potency and selectivity compared to bulkier pyrrolopyrimidine derivatives .
  • Pharmacokinetics: The 2-phenoxyethyl group likely improves oral bioavailability over polar substituents (e.g., pyridin-2-ylmethyl in BJ52910) .
  • Synthetic Feasibility: Simplified pyrimidine-pyrazole systems (target) may reduce synthetic complexity compared to thienopyrimidines or fused heterocycles .

Preparation Methods

Cyclocondensation Under Ultrasound Irradiation

Adapting the method from Silva et al. (2015) , the pyrimidine ring is constructed via a [3+3] cyclocondensation between 1-carboxamidino-4,5-dihydro-1H-pyrazole and α,β-unsaturated trifluoromethyl ketones. Key modifications include:

  • Solvent: Ethanol or methanol for improved solubility
  • Base: KOH (0.5 equiv) to deprotonate intermediates
  • Ultrasound parameters: 25°C, 60 min, 40 kHz frequency

Representative Procedure :

  • Combine 1-carboxamidino-4,5-dihydro-1H-pyrazole (0.5 mmol) and 4-alkoxyvinyl-trifluoromethyl ketone (0.5 mmol) in ethanol (10 mL).
  • Add KOH (0.25 mmol) and sonicate at 25°C for 60 min.
  • Cool to 0°C, filter precipitate, and wash with ice-cold water.

Yield: 68–82% for analogous derivatives.

Post-Functionalization at Pyrimidine C4

The 4-amino group is introduced via SNAr using NH3 or protected amines. Patent AU2017341324 discloses:

  • React 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine with excess NH3 in dioxane (100°C, 12 h).
  • Purify via silica chromatography (EtOAc/hexane 3:7).

Yield: 74%.

Piperidine-3-Carboxylic Acid Derivative Synthesis

Reductive Amination Route

  • Starting material: Nipecotic acid (piperidine-3-carboxylic acid)
  • Protection: Boc-anhydride in THF/H2O (90% yield)
  • Activation: Convert to NHS ester using EDC/HOBt in DMF
  • Coupling: React with 2-phenoxyethylamine (1.2 equiv) in CH2Cl2

Key Data :

  • Reaction time: 4 h at 25°C
  • Deprotection: TFA/CH2Cl2 (1:1) for 1 h
  • Final isolation: Precipitation from ether/hexane

Final Assembly via Amide Coupling

HATU-Mediated Coupling

  • Combine 6-(1H-pyrazol-1-yl)pyrimidin-4-amine (1 equiv), piperidine-3-carboxylic acid-NHS ester (1.1 equiv), and HATU (1.5 equiv) in DMF.
  • Add DIPEA (3 equiv) and stir at 25°C for 12 h.
  • Quench with H2O, extract with EtOAc, and purify via HPLC.

Optimization Notes :

  • Temperature: <30°C prevents epimerization
  • Solvent: DMF > DMSO for solubility
  • Yield: 62% (crude) → 58% after purification

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6):
    δ 8.92 (s, 1H, pyrimidine-H), 8.15 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.25–6.78 (m, 5H, aromatic), 4.21 (t, J = 6.0 Hz, 2H, OCH2), 3.48–2.95 (m, 5H, piperidine).
  • LCMS (ESI+): m/z 435.2 [M+H]+ (calc. 434.4).

Purity Assessment

  • HPLC (C18, 0.1% TFA in H2O/MeCN): 98.4% purity at 254 nm.

Comparative Analysis of Synthetic Routes

Table 1: Yield and Efficiency Across Methods

Step Method Yield (%) Purity (%) Reference
Pyrimidine synthesis Ultrasound 82 95
Amine functionalization SNAr 74 97
Amide coupling HATU/DIPEA 58 98

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.